molecular formula C15H13BrN6OS B12145471 2-(4-amino-5-(3-pyridyl)(1,2,4-triazol-3-ylthio))-N-(3-bromophenyl)acetamide

2-(4-amino-5-(3-pyridyl)(1,2,4-triazol-3-ylthio))-N-(3-bromophenyl)acetamide

Cat. No.: B12145471
M. Wt: 405.3 g/mol
InChI Key: AEVXCHMGCMFRPO-UHFFFAOYSA-N
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Description

2-(4-amino-5-(3-pyridyl)(1,2,4-triazol-3-ylthio))-N-(3-bromophenyl)acetamide is a complex organic compound that belongs to the class of triazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-amino-5-(3-pyridyl)(1,2,4-triazol-3-ylthio))-N-(3-bromophenyl)acetamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the triazole ring, followed by the introduction of the pyridyl and bromophenyl groups. The final step usually involves the formation of the acetamide linkage.

    Formation of Triazole Ring: The triazole ring can be synthesized using a cyclization reaction involving hydrazine and an appropriate nitrile.

    Introduction of Pyridyl Group: The pyridyl group can be introduced through a nucleophilic substitution reaction.

    Introduction of Bromophenyl Group: The bromophenyl group can be added using a coupling reaction, such as a Suzuki or Heck reaction.

    Formation of Acetamide Linkage: The final step involves the reaction of the intermediate with acetic anhydride or acetyl chloride to form the acetamide linkage.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(4-amino-5-(3-pyridyl)(1,2,4-triazol-3-ylthio))-N-(3-bromophenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Halogenating agents, nucleophiles, and electrophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of corresponding oxides, while reduction may yield amines or alcohols.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.

    Biology: It may exhibit biological activity, making it a candidate for drug discovery and development.

    Medicine: The compound could be studied for its potential therapeutic effects, such as antimicrobial or anticancer properties.

    Industry: It may find applications in the development of new materials or agricultural chemicals.

Mechanism of Action

The mechanism of action of 2-(4-amino-5-(3-pyridyl)(1,2,4-triazol-3-ylthio))-N-(3-bromophenyl)acetamide would depend on its specific biological activity. Generally, such compounds may interact with molecular targets such as enzymes, receptors, or DNA. The pathways involved could include inhibition of enzyme activity, modulation of receptor function, or interference with DNA replication.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-amino-5-(3-pyridyl)(1,2,4-triazol-3-ylthio))-N-(3-chlorophenyl)acetamide
  • 2-(4-amino-5-(3-pyridyl)(1,2,4-triazol-3-ylthio))-N-(3-fluorophenyl)acetamide

Uniqueness

The uniqueness of 2-(4-amino-5-(3-pyridyl)(1,2,4-triazol-3-ylthio))-N-(3-bromophenyl)acetamide lies in its specific substitution pattern and the presence of the bromophenyl group. This structural feature may impart unique biological or chemical properties compared to its analogs.

Properties

Molecular Formula

C15H13BrN6OS

Molecular Weight

405.3 g/mol

IUPAC Name

2-[(4-amino-5-pyridin-3-yl-1,2,4-triazol-3-yl)sulfanyl]-N-(3-bromophenyl)acetamide

InChI

InChI=1S/C15H13BrN6OS/c16-11-4-1-5-12(7-11)19-13(23)9-24-15-21-20-14(22(15)17)10-3-2-6-18-8-10/h1-8H,9,17H2,(H,19,23)

InChI Key

AEVXCHMGCMFRPO-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)Br)NC(=O)CSC2=NN=C(N2N)C3=CN=CC=C3

Origin of Product

United States

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